Methyl imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Methyl imidazo[1,2-a]pyridine-6-carboxylate
Scientific Research Applications
Anthelmintic Applications
Methyl imidazo[1,2-a]pyridine-6-carboxylate and its derivatives have been explored for their potential as anthelmintics. For instance, a study by Bochis et al. (1978) synthesized a series of methyl imidazo[1,2-a]pyridine-2-carbamates for anthelmintic testing, revealing their efficacy against a range of helminths in sheep and cattle (Bochis et al., 1978). Similarly, Bochis et al. (1981) prepared isomeric imidazo[1,2-alpha]pyridine-2-carbamates, also aimed at anthelmintic applications, although these did not exhibit the potency of their earlier compound (Bochis et al., 1981).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of imidazo[1,2-a]pyridine derivatives. Lifshits et al. (2015) discussed methods to produce popular 2-aminopyridines, which are crucial for constructing the bicyclic imidazo[1,2-a]pyridine structure (Lifshits et al., 2015). A method for the synthesis of imidazo[1,2-a]pyridines using "water-mediated" hydroamination and silver-catalyzed aminooxygenation was reported by Mohan et al. (2013) (Mohan et al., 2013). Moreover, Du Hui-r (2014) described a process for preparing versatile imidazo[1,2-a]pyridine carboxylic acid derivatives (Du Hui-r, 2014).
Therapeutic Potential
Imidazo[1,2-a]pyridine compounds have shown promise in various therapeutic applications. Deep et al. (2016) highlighted the broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016). In the realm of gastroenterology, Kaminski et al. (1985) discussed the antiulcer properties of substituted imidazo[1,2-a]pyridines (Kaminski et al., 1985).
Chemical Reactivity and Synthesis Techniques
The reactivity of the imidazo[1,2-a]pyridine system has been a subject of study, as indicated by Teulade et al. (1982) who investigated its reactivity and performed CNDO/2 calculations based on X-ray structures (Teulade et al., 1982). Additionally, Lei et al. (2016) reported on a copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines with methyl hetarenes, opening new routes for synthesizing derivatives (Lei et al., 2016).
Pharmacological Aspects
The pharmacological properties of imidazo[1,2-a]pyridine derivatives have been explored in various studies. Kwong et al. (2019) synthesized a series of these derivatives and evaluated their anticholinesterase potential (Kwong et al., 2019). Furthermore, Hamdouchi et al. (1999) designed a series of imidazo[1,2-a]pyridines as potential inhibitors of human rhinovirus (Hamdouchi et al., 1999).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines . The ecological impact of the methods and the mechanistic aspects are also being considered .
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDBMFODXFTFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377404 | |
Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-69-6 | |
Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl imidazo[1,2-a]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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